molecular formula C18H20N2O3S B1669941 Deacetyl-N,O-didemethyldiltiazem CAS No. 86408-42-6

Deacetyl-N,O-didemethyldiltiazem

Cat. No. B1669941
CAS RN: 86408-42-6
M. Wt: 344.4 g/mol
InChI Key: ZTRZZXJIQHVVGS-SJORKVTESA-N
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Description

Deacetyl-N,O-didemethyldiltiazem is a biochemical . It has a molecular formula of C18H20N2O3S .


Molecular Structure Analysis

The molecular formula of Deacetyl-N,O-didemethyldiltiazem is C18H20N2O3S . The exact mass is 344.12 and the molecular weight is 344.429 .

Scientific Research Applications

Application in Biotechnology

  • Scientific Field : Biotechnology
  • Summary of Application : Deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are used in producing various products with high qualities . These enzymes are highly specific, non-toxic, sustainable, and eco-friendly biocatalysts .
  • Methods of Application : The typical structural characteristics of deacetylases from different microbial sources are summarized . Deacetylase-catalyzed reactions are used for producing various deacetylated compounds .
  • Results or Outcomes : Deacetylases and deacetylated compounds have been widely applied in pharmaceuticals, medicine, food, and the environment .

Application in Pharmacokinetics

  • Scientific Field : Pharmacokinetics
  • Summary of Application : The pharmacokinetics and metabolism of diltiazem, a drug related to Deacetyl-N,O-didemethyldiltiazem, was investigated in humans, dogs, rabbits, and rats .
  • Methods of Application : Each species was given a single oral dose of diltiazem. After the drug administration, blood and urine samples were collected for 12 and 48 hours, respectively .
  • Results or Outcomes : The major metabolites in plasma were N-monodesmethyldiltiazem (MA), deacetyldiltiazem (M1), and deacetyl-N-monodesmethyldiltiazem (M2). These metabolites were also detected in the plasma of dogs, rabbits, and rats .

Application in Quality Control

  • Scientific Field : Quality Control
  • Summary of Application : Deacetyl-N,O-didemethyldiltiazem is used in monitoring and controlling of impurity levels in Diltiazem and its related formulations as per ICH formulated guidelines .
  • Methods of Application : The product is used as a reference standard in the quality control process of Diltiazem and its related formulations .
  • Results or Outcomes : The use of Deacetyl-N,O-didemethyldiltiazem helps ensure the quality and safety of Diltiazem and its related formulations .

Application in Drug Development

  • Scientific Field : Drug Development
  • Summary of Application : Deacetyl-N,O-didemethyldiltiazem Hydrochloride is a compound that is related to Diltiazem, a drug used to treat high blood pressure and angina .
  • Methods of Application : This compound is studied in the context of drug development, particularly in relation to its pharmacokinetic properties .
  • Results or Outcomes : The specific outcomes of these studies are not detailed in the available resources .

properties

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-19-10-11-20-14-4-2-3-5-15(14)24-17(16(22)18(20)23)12-6-8-13(21)9-7-12/h2-9,16-17,19,21-22H,10-11H2,1H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRZZXJIQHVVGS-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacetyl-N,O-didemethyldiltiazem

CAS RN

86408-42-6
Record name Deacetyl-N,O-didemethyldiltiazem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEACETYL-N,O-DIDEMETHYLDILTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JQ1D3G54H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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